Myo-inositol is a six-carbon cyclitol that contains five equatorial and one axial hydroxyl groups . It is the most common form of inositol and is involved in various biological processes. It is a part of membrane molecules, participates as second messengers in several cell-signaling processes , and has been shown to possess insulin-mimetic properties .
Myo-inositol is synthesized by a highly conserved enzyme L-myo-inositol phosphate synthase (MIPS) . The structural parameters of the compound are determined from the optimized geometry by B3LYP method with 6-311++G(d,p) basis set .
The crystal structure of myo-inositol has been studied using single-crystal X-ray diffraction . The TK2285 protein from Thermococcus kodakarensis was characterized as an enzyme catalyzing the phosphorylation of myo-inositol .
Myo-inositol is involved in various chemical reactions. For instance, it is catabolized into D-glucuronic acid by myo-inositol oxygenase (MIOX) enzyme . The global reactivity descriptors like chemical potential, electronegativity, hardness, softness, and electrophilicity index have been calculated using DFT .
A systematic study has been conducted on the structural and spectral analysis of myo-inositol molecule by spectroscopy and quantum chemical calculations . The vibrational and studies of myo-inositol have been conducted using various spectroscopic techniques such as FT-IR, NMR, UV–Visible, and thermochemical analyses .
Aminoinositol, specifically myo-inositol, is a six-carbon cyclic sugar alcohol that plays a vital role in various biological processes. It is classified as an inositol, a subgroup of polyols, and is involved in cellular signaling and osmoregulation. Myo-inositol serves as a precursor for phosphoinositides, which are critical for membrane dynamics and signal transduction pathways. It is also recognized for its potential therapeutic applications in conditions such as polycystic ovary syndrome and metabolic disorders.
Myo-inositol is naturally found in various food sources, including fruits, beans, grains, and nuts. It can also be synthesized endogenously from glucose through the phosphatidylinositol signaling pathway. Myo-inositol is classified under the broader category of inositols, which includes several stereoisomers such as scyllo-, chiro-, and allo-inositol. Among these, myo-inositol is the most prevalent form in biological systems.
Myo-inositol can be synthesized through various biochemical pathways:
The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to enhance enzyme activity and yield. For example, metabolic engineering approaches have successfully redirected carbon flux towards myo-inositol production by knocking down competing pathways in microbial hosts .
Myo-inositol has the chemical formula and consists of a cyclohexane ring with six hydroxyl groups attached at each carbon atom. Its structural representation highlights the arrangement of these hydroxyl groups around the ring, which is crucial for its biological activity.
Myo-inositol participates in various chemical reactions:
The phosphorylation process typically involves kinases that transfer phosphate groups from ATP to myo-inositol, while dephosphorylation involves phosphatases that remove these phosphate groups.
Myo-inositol's mechanism of action primarily revolves around its role as a precursor for phosphoinositides, which are critical for:
Research indicates that myo-inositol signaling can affect insulin sensitivity and ovarian function, making it relevant for therapeutic applications .
Relevant analyses indicate that myo-inositol maintains stability under physiological conditions but may participate actively in biochemical reactions involving phosphorylation .
Myo-inositol has numerous scientific uses:
Myo-inositol biosynthesis initiates with the cyclization of glucose-6-phosphate (G6P), a central glycolytic intermediate. This reaction is catalyzed by myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4), which facilitates an intramolecular aldol condensation involving C1 and C5 of the glucose molecule. The enzyme-bound NAD⁺ oxidizes the C5 hydroxyl group to a ketone, enabling nucleophilic attack by the C1 aldehyde group. Subsequent reduction reinstates the C5 hydroxyl, yielding L-myo-inositol-1-phosphate (Ins(1)P) [1] [6]. This stereospecific cyclization retains hydrogen atoms at C-1, C-2, C-3, and C-4, with loss of the pro-R hydrogen at C6 and partial exchange at C5 due to an isotope effect during NAD⁺-dependent oxidation [6].
Ins(1)P is hydrolyzed by inositol monophosphatase (IMPase; EC 3.1.3.25), a Mg²⁺-dependent enzyme, to release free myo-inositol and inorganic phosphate. This enzyme exhibits broad substrate specificity but shows highest affinity for Ins(1)P [1] [3]. The pathway is evolutionarily conserved across eukaryotes and prokaryotes, though its regulation differs significantly. In halophytic plants (Mesembryanthemum crystallinum), salinity stress induces MIPS transcription, elevating myo-inositol levels >10-fold as an osmoprotectant precursor. Conversely, glycophytes like Arabidopsis thaliana lack this stress-responsive induction [5].
Table 1: Key Enzymes in myo-Inositol Biosynthesis
Enzyme | Gene Symbol | Reaction | Cofactors | Regulatory Influences |
---|---|---|---|---|
MIPS | ISYNA1 (Mammals) | Glucose-6-P → L-myo-inositol-1-P | NAD⁺ | AMPK activation ↓ transcription |
INO1 (Yeast) | Ino2/Ino4 complex sensing inositol | |||
IMPase | IMPA1 | L-myo-inositol-1-P → myo-inositol | Mg²⁺ | Lithium inhibition (IC₅₀ ~0.8 mM) |
myo-Inositol serves as the precursor for D-chiro-inositol via a NADPH-dependent epimerization reaction catalyzed by myo-inositol epimerase. This enzyme isomerizes the axial hydroxyl group at C1 of myo-inositol to an equatorial position, generating the chiro-configuration. The epimerization is tissue-specific and critically dependent on insulin signaling; insulin stimulates epimerase activity via PI3K/Akt pathways, increasing local D-chiro-inositol production in insulin-responsive tissues (muscle, liver, ovary) [3] [8].
Epimerization efficiency varies significantly among tissues:
The unidirectional nature of this reaction (no reverse conversion) means D-chiro-inositol depletion cannot be corrected by myo-inositol supplementation alone, explaining synergistic effects of combined stereoisomer administration in insulin-resistant states [3] [7].
Table 2: Tissue-Specific myo-Inositol to D-chiro-Inositol Conversion
Tissue | Conversion Rate (%) | Primary Function | Insulin Sensitivity Link |
---|---|---|---|
Ovary | 3.0 - 9.0 | Androgen synthesis, FSH receptor expression | PCOS pathogenesis |
Liver | 0.5 - 2.5 | Glycogen synthesis, gluconeogenesis regulation | T2DM progression |
Skeletal Muscle | 1.0 - 3.0 | GLUT4 translocation, glucose uptake | Insulin resistance biomarker |
Kidney | <0.5 | Osmoprotection, MIOX substrate | Limited correlation |
Cellular myo-inositol homeostasis is maintained by sodium-coupled active transporters SMIT1 (SLC5A3) and SMIT2 (SLC5A11). SMIT1 exhibits high affinity for myo-inositol (Kₘ ~50-100 μM), coupling substrate translocation to the electrochemical sodium gradient (2 Na⁺:1 inositol stoichiometry). SMIT2 has broader substrate specificity but lower affinity (Kₘ ~300 μM) and transports myo-inositol with 3 Na⁺:1 inositol coupling [1] [9].
These transporters are dynamically regulated:
Renal reabsorption of myo-inositol occurs predominantly in proximal tubules via SMIT1, preventing urinary loss. Genetic SMIT1 mutations cause severe myo-inositol depletion, implicating these transporters in developmental disorders and metabolic syndromes [9].
Catabolism of myo-inositol occurs primarily in renal proximal tubules via the glucuronate-xylulose (GX) pathway, initiated by myo-inositol oxygenase (MIOX; EC 1.13.99.1). MIOX is a non-heme di-iron enzyme that cleaves the inositol ring between C1 and C6, oxidizing myo-inositol to D-glucuronate using molecular oxygen [8] [9]. This reaction exhibits first-order kinetics with respect to myo-inositol concentration (Kₘ ~20 mM). D-Glucuronate is subsequently converted to D-xylulose via L-gulonate and D-glucuronate reductase, entering the pentose phosphate pathway [8].
MIOX expression and activity are pathologically upregulated in metabolic diseases:
Urinary myo-inositol excretion remains minimal (<2% filtered load) under physiological conditions due to efficient SMIT1-mediated reabsorption. However, glycosuria in diabetes competitively inhibits renal SMIT1, exacerbating urinary myo-inositol loss and depleting tissue reserves [8].
Table 3: MIOX Regulation in Metabolic Disorders
Disease Model | Renal myo-Inositol Change | MIOX Activity | Downstream Effects |
---|---|---|---|
Diabetes Mellitus (4-wk) | ↓35% | ↑3.2-fold | ↑Oxidative stress, ↓p-AMPKα |
Hypertension | ↓51% | ↑4.1-fold | ↓SIRT1/3, mitochondrial dysfunction |
Dietary-Induced Obesity | ↓19% | ↑2.3-fold | ↓PGC-1α, ↑TGF-β signaling, fibrosis |
Genetic MIOX-KO | ↑88% | Undetectable | Protected from hyperglycemia-induced injury |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7